1,4-Bis(DI-tert-butylphosphino)butane
Overview
Description
1,4-Bis(DI-tert-butylphosphino)butane is an organophosphorus compound with the molecular formula C20H44P2. It is a bidentate ligand, meaning it can bind to a central metal atom through two donor sites, which are the phosphorus atoms present in the tert-butylphosphine groups. This compound is widely used in coordination chemistry and catalysis due to its ability to form stable complexes with various transition metals .
Preparation Methods
1,4-Bis(DI-tert-butylphosphino)butane can be synthesized through the reaction of di-tert-butylchlorophosphine with 1,4-butanediol under basic conditions. The reaction involves the condensation of these two reactants to form the desired product . The general reaction scheme is as follows:
2 (t-Bu)2PCl + HO(CH2)4OH → (t-Bu)2P(CH2)4P(t-Bu)2 + 2 HCl
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Bis(DI-tert-butylphosphino)butane undergoes various types of chemical reactions, including:
Complexation: It forms stable complexes with transition metals such as palladium, nickel, and rhodium.
Oxidation and Reduction: The phosphorus atoms in the compound can undergo oxidation and reduction reactions, altering the oxidation state of the metal center in the complexes.
Substitution: The tert-butyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include palladium(0) complexes, nickel(0) complexes, and rhodium complexes. Major products formed from these reactions are often metal-ligand complexes that are used in various catalytic processes.
Scientific Research Applications
1,4-Bis(DI-tert-butylphosphino)butane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-Bis(DI-tert-butylphosphino)butane exerts its effects is primarily through its role as a ligand. The phosphorus atoms in the compound donate electron pairs to the central metal atom, forming a stable metal-ligand complex. This complex can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and more . The steric bulk of the tert-butyl groups influences the geometry and reactivity of the resulting complexes, allowing for fine-tuning of catalytic properties.
Comparison with Similar Compounds
1,4-Bis(DI-tert-butylphosphino)butane can be compared with other similar compounds, such as:
Properties
IUPAC Name |
ditert-butyl(4-ditert-butylphosphanylbutyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P2/c1-17(2,3)21(18(4,5)6)15-13-14-16-22(19(7,8)9)20(10,11)12/h13-16H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGJYHQLCCIQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473303 | |
Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150111-89-0 | |
Record name | 1,4-BIS(DI-TERT-BUTYLPHOSPHINO)BUTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(di-tert-butylphosphino)butane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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